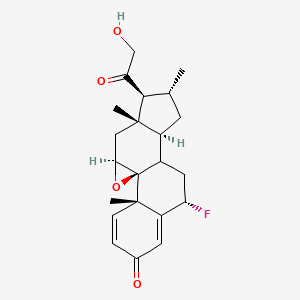

(6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione is a useful research compound. Its molecular formula is C₂₂H₂₇FO₄ and its molecular weight is 374.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione , commonly known as a derivative of the glucocorticoid class of steroid drugs, exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

- Molecular Formula : C24H29F O6

- Molecular Weight : 432.48 g/mol

- CAS Number : 68352-03-4

- HPLC Purity : >95%

The structure includes a fluorine atom and multiple hydroxyl groups, contributing to its biological activity and stability.

This compound acts primarily through the modulation of glucocorticoid receptors (GR) in various tissues. Upon binding to GR, it influences gene expression related to inflammation and immune responses. The activation of GR leads to the transcription of anti-inflammatory proteins while inhibiting pro-inflammatory cytokines.

Pharmacological Effects

- Anti-inflammatory Activity :

- Immunosuppressive Properties :

- Antiproliferative Effects :

Study 1: Anti-inflammatory Effects in Arthritis

A study conducted on rats with induced arthritis demonstrated that treatment with this compound resulted in a significant reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Study 2: Immunosuppression in Autoimmune Models

In a murine model of lupus, administration of the compound reduced autoantibody levels and improved survival rates. The mechanism was attributed to its ability to modulate T-cell responses .

Study 3: Anticancer Potential

Research on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. This suggests a dual role in both anti-inflammatory and anticancer therapies .

Comparative Analysis

| Property | (6alpha,8xi)-6-Fluoro Compound | Dexamethasone | Betamethasone |

|---|---|---|---|

| Molecular Weight | 432.48 g/mol | 392.46 g/mol | 392.46 g/mol |

| Anti-inflammatory Activity | High | Very High | High |

| Immunosuppressive Activity | Moderate | High | Moderate |

| Antiproliferative Activity | Present | Absent | Present |

Aplicaciones Científicas De Investigación

Anti-inflammatory and Immunosuppressive Effects

This compound is primarily utilized for its anti-inflammatory capabilities. It is effective in treating conditions such as:

- Asthma : By reducing airway inflammation and hyperresponsiveness.

- Rheumatoid Arthritis : Alleviating symptoms by suppressing the immune response.

- Allergic Reactions : Managing severe allergic responses through immunosuppression.

Cancer Treatment

The compound has been investigated for its potential role in oncology, particularly in:

- Lymphoma : It can be used as part of combination therapy to enhance the efficacy of chemotherapeutic agents.

- Leukemia : Its immunosuppressive properties may help manage symptoms and improve patient outcomes.

Veterinary Medicine

In veterinary applications, this compound is employed to treat inflammatory conditions in animals. Its use includes:

- Equine Medicine : Administered to horses suffering from joint inflammation or respiratory issues.

- Canine Health : Used to manage autoimmune diseases and severe allergic reactions in dogs.

Pharmacological Studies

The compound serves as a reference standard in pharmacological research to study the effects of glucocorticoids on various biological systems. Its structure allows researchers to explore:

- Mechanisms of Action : Understanding how glucocorticoids exert their effects at the molecular level.

- Drug Development : Serving as a lead compound for the synthesis of new derivatives with improved efficacy and reduced side effects.

Toxicological Studies

Given its potent biological activity, the compound is also used in toxicology studies to assess:

- Safety Profiles : Evaluating potential adverse effects associated with long-term use.

- Environmental Impact : Studying its degradation and persistence in ecological systems.

Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in treating chronic inflammatory diseases. For instance:

- A study on patients with rheumatoid arthritis showed significant improvement in symptoms when treated with glucocorticoids including this compound.

Veterinary Case Reports

Reports from veterinary practices indicate successful management of severe allergic reactions in dogs treated with this compound, highlighting its effectiveness and safety profile.

Propiedades

IUPAC Name |

(1S,2S,8S,11S,13R,14S,15S,17S)-8-fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-11-6-13-14-8-16(23)15-7-12(25)4-5-21(15,3)22(14)18(27-22)9-20(13,2)19(11)17(26)10-24/h4-5,7,11,13-14,16,18-19,24H,6,8-10H2,1-3H3/t11-,13+,14?,16+,18+,19-,20+,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXRTQTYUQWMME-CKNSNADWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)CO)C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)CO)C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747706 |

Source

|

| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61618-89-1 |

Source

|

| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.